Granulosin

Description

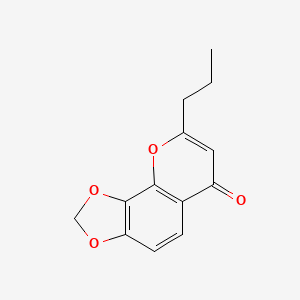

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12O4 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

8-propyl-[1,3]dioxolo[4,5-h]chromen-6-one |

InChI |

InChI=1S/C13H12O4/c1-2-3-8-6-10(14)9-4-5-11-13(12(9)17-8)16-7-15-11/h4-6H,2-3,7H2,1H3 |

InChI Key |

ZLSMKNSRCLUQBA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)C2=C(O1)C3=C(C=C2)OCO3 |

Synonyms |

2-propyl-7,8-(methylenedioxy)chromone granulosin |

Origin of Product |

United States |

Granulysin: Fundamental Aspects of an Immunological Effector Molecule

Genomic Organization and Transcriptional Regulation of the GNLY Gene

The gene encoding granulysin, GNLY, is located on human chromosome 2 at band 2p11.2. wjgnet.comwikipedia.org The gene comprises 5 exons and codes for a 15 kDa protein. wikipedia.org While the precise transcriptional pathway is not fully elucidated, the expression of GNLY is known to be dependent on transcription factors AP-1 and C/EBPβ. researchgate.net Its expression is also upregulated by stimulation with IL-2 or bacterial antigens. researchgate.net

Research has identified at least four alternatively spliced transcripts of the GNLY gene: NKG5, 519, 520, and 522, which primarily differ in exon 2. nih.gov The NKG5 transcript appears to be the most prominent and is upregulated in a time-dependent manner in lymphokine-activated killer (LAK) cells and antigen-specific T cells. researchgate.net Two isoforms of the 519 mRNA are also upregulated under IL-2 and antigen stimulation. researchgate.net

While alternative splicing is extensive for the granulysin gene, unlike other cytotoxic proteins such as perforin (B1180081) and granzyme B which are encoded by a single transcript, the functional significance of the majority of these splicing events remains unknown. nih.gov

Post-Translational Processing and Distinct Protein Isoforms

Granulysin is synthesized as a 15 kDa precursor protein that undergoes post-translational processing to generate a biologically active 9 kDa form. wjgnet.comnih.gov

Biosynthesis of 15 kDa and 9 kDa Granulysin Forms

The 15 kDa form is the initial translation product of the single GNLY mRNA. researchgate.net This precursor protein consists of 145 amino acids. wikipedia.org The 9 kDa form is derived from the 15 kDa isoform through intracellular processing. wjgnet.com Studies using stable transfectants overexpressing the predominant 520 mRNA have shown that this mRNA is sufficient for the production of both the 15 kDa and 9 kDa granulysin proteins. nih.gov

Proteolytic Cleavage and Functional Differentiation of Isoforms

The 9 kDa granulysin isoform is generated by proteolytic cleavage of the 15 kDa precursor at both its amino and carboxy termini. researchgate.netspringermedizin.desgul.ac.uk This processing occurs within cytoplasmic granules. wjgnet.com The amino terminus of the 15 kDa form is thought to be crucial for accurate intracellular trafficking, and cleavage to the cytotoxic 9 kDa form occurs only after trafficking to an acidic cytotoxic granule is complete. sgul.ac.uk Inhibition of granule acidification by agents like concanamycin (B1236758) A can block the processing of 15 kDa granulysin to the 9 kDa form. nih.gov

The two isoforms exhibit distinct functional roles and subcellular localization. The 9 kDa isoform is the biologically active form with broad cytolytic activity against various microbes, including bacteria, fungi, mycobacteria, and parasites, as well as certain tumor cell lines. wjgnet.comresearchgate.net It is primarily found in lytic granules and is released via receptor-mediated granule exocytosis. researchgate.net

In contrast, the 15 kDa isoform is generally not considered cytotoxic. nih.gov Instead, it is found in different vesicles that lack perforin or granzymes and are secreted constitutively and in a trigger-dependent manner. wjgnet.comnih.govnjlm.net The 15 kDa form has been shown to function as an immune 'alarmin', capable of inducing the differentiation of monocytes into dendritic cells and promoting the recruitment and activation of antigen-presenting cells, thereby enhancing the immune response. sgul.ac.uknih.gov

The distinct properties of the two isoforms are summarized in the table below:

| Feature | 15 kDa Granulysin | 9 kDa Granulysin |

| Molecular Weight | 15 kDa | 9 kDa |

| Biosynthesis | Precursor protein | Processed from 15 kDa |

| Cytolytic Activity | Generally absent nih.gov | Present researchgate.net |

| Subcellular Location | Distinct vesicles nih.gov | Lytic granules nih.govnjlm.net |

| Secretion Pathway | Constitutive/Trigger-dependent wjgnet.com | Receptor-mediated granule exocytosis researchgate.net |

| Role in Immune Response | Immune 'alarmin', induces dendritic cell differentiation sgul.ac.uknih.gov | Direct cytotoxicity against pathogens and tumor cells wjgnet.comresearchgate.net |

Note: This is a markdown table intended to be presented as an interactive data table.

Molecular and Cellular Mechanisms of Granulysin Action

Granulysin Interaction with Biological Membranes

The initial and critical step in granulysin-mediated cytotoxicity is its interaction with the biological membranes of target cells. This interaction is primarily electrostatic, with the positively charged granulysin molecule binding to the negatively charged components of the cell membrane. nih.govnih.gov This binding facilitates the subsequent disruption of the membrane's integrity.

Pore Formation and Membrane Permeabilization

Granulysin's structure, which includes a five-helical bundle, is reminiscent of other saposin-like proteins and is crucial for its lytic function. noaa.govnih.gov It is believed that upon binding to the target membrane, granulysin undergoes a conformational change that allows it to insert into the lipid bilayer, leading to the formation of pores and increased membrane permeability. nih.govbiovendor.com This permeabilization disrupts the normal osmotic balance of the cell, leading to swelling and eventual lysis. nih.gov Electron microscopy studies have shown that granulysin can cause fluid accumulation in the periplasm of bacteria, consistent with osmotic perturbation. nih.gov

The pore-forming activity of granulysin is more efficient in microbial membranes, which are typically poor in cholesterol, compared to mammalian cell membranes. nih.gov Cholesterol appears to inhibit the lytic activity of granulysin, providing a degree of selectivity for microbial over host cells. nih.gov

Interactions with Specific Lipid Components

The affinity of granulysin for target membranes is influenced by the lipid composition of the bilayer. Granulysin preferentially binds to membranes containing acidic phospholipids (B1166683) and cardiolipin. childrenshospital.org Cardiolipin, a lipid component found in mitochondrial and microbial membranes, is a particularly important target for granulysin. nih.gov This interaction with specific lipids likely contributes to the selective targeting of microbes and the induction of mitochondrial damage in mammalian cells. nih.gov While granulysin can bind to cholesterol-poor lipid rafts in mammalian cell membranes, this interaction does not typically lead to cell death. nih.gov

Intracellular Signaling Cascades Triggered by Granulysin

Following membrane permeabilization, granulysin triggers a cascade of intracellular signaling events that further contribute to cell death. These events are largely initiated by the disruption of cellular homeostasis and the direct action of granulysin on intracellular organelles.

Ion Fluxes and Cellular Homeostasis Perturbation

One of the immediate consequences of granulysin-induced membrane damage is a significant alteration in intracellular ion concentrations. nih.gov There is a rapid influx of extracellular calcium (Ca²⁺) and a concurrent efflux of intracellular potassium (K⁺). nih.govresearchgate.net The increase in cytosolic Ca²⁺ originates from both the extracellular environment and the release from intracellular stores like the endoplasmic reticulum. nih.govresearchgate.net This disruption of ion homeostasis is a critical event, as blocking these ion fluxes can protect cells from granulysin-mediated lysis. nih.govbiovendor.com

Mitochondrial Dysfunction and Reactive Oxygen Species Generation

The elevated intracellular Ca²⁺ levels, along with the direct action of granulysin, lead to profound mitochondrial dysfunction. nih.govnih.gov Granulysin disrupts the mitochondrial transmembrane potential and damages the mitochondrial membrane, leading to the release of pro-apoptotic factors such as cytochrome c. nih.govbiovendor.com This mitochondrial damage also results in the uncoupling of the electron transport chain and the generation of reactive oxygen species (ROS). researchgate.netnih.gov The accumulation of ROS creates a state of oxidative stress within the cell, further damaging cellular components and contributing to the cell's demise. researchgate.netnih.gov The importance of this oxidative stress is highlighted by the finding that increasing intracellular glutathione, an antioxidant, can protect cells from granulysin-induced lysis. researchgate.net

Induction of Programmed Cell Death Pathways

Granulysin is a potent inducer of apoptosis, or programmed cell death, in target cells. nih.govresearchgate.net It achieves this through the activation of multiple, and at times distinct, apoptotic pathways.

The release of cytochrome c from the mitochondria is a key event in the intrinsic pathway of apoptosis. nih.gov However, studies have shown that in granulysin-induced apoptosis, the processing of procaspase 9, which is typically activated by cytochrome c, does not always occur. nih.gov Despite this, activation of caspase 3, a key executioner caspase, is observed, suggesting that granulysin can activate a novel pathway of cell death distinct from the classical granzyme- and death receptor-induced apoptosis. nih.govnih.gov

Apoptosis Initiation and Execution via Caspase Activation

Granulysin is a potent inducer of apoptosis, a form of programmed cell death, through the activation of a cascade of cysteine-aspartic proteases known as caspases. The process is often initiated by granulysin's ability to disrupt the target cell's plasma and mitochondrial membranes. nih.govnih.gov This disruption leads to a rapid influx of extracellular calcium (Ca²⁺) and a decrease in intracellular potassium (K⁺). nih.govwjgnet.com

The elevated intracellular Ca²⁺ levels and subsequent generation of mitochondrial reactive oxygen species (ROS) play a central role in initiating the mitochondrial apoptotic pathway. childrenshospital.org This results in the loss of mitochondrial membrane potential and the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. nih.govgrantome.com The release of cytochrome c is a critical step that leads to the activation of caspase-3, a key executioner caspase. nih.govchildrenshospital.org Activated caspase-3 then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. nih.gov

Interestingly, the specific caspases activated by granulysin can differ depending on how it is delivered to the target cell. While recombinant 9-kDa granulysin primarily activates caspase-3 through mitochondrial damage, granulysin delivered by cytotoxic cells, in conjunction with perforin (B1180081), has been shown to induce endoplasmic reticulum (ER) stress and activate caspase-7, with no direct effect on mitochondria or caspases-3 and -9. nih.govnih.gov This suggests that cytotoxic cells have evolved multiple, non-redundant pathways to induce apoptosis, thereby counteracting potential escape mechanisms by pathogens or tumor cells. nih.gov

| Key Event | Mediators/Consequences |

| Initial Interaction | Granulysin binds to the target cell membrane, causing disruption. |

| Ion Flux | Influx of extracellular Ca²⁺ and efflux of intracellular K⁺. |

| Mitochondrial Stress | Increased mitochondrial ROS generation and loss of membrane potential. |

| Apoptosome Formation | Release of cytochrome c from mitochondria. |

| Caspase Activation | Activation of executioner caspases, primarily caspase-3 and caspase-7. |

| Apoptosis Execution | Cleavage of cellular substrates, DNA fragmentation, and cell death. |

Caspase-Independent Cell Death Mechanisms

In addition to its well-documented role in caspase-dependent apoptosis, granulysin can also trigger cell death through pathways that are independent of caspase activation. nih.gov This is evidenced by the observation that even in the presence of broad-spectrum caspase inhibitors, a component of granulysin-induced cell death persists. nih.gov

One of the key mediators of this caspase-independent pathway is the apoptosis-inducing factor (AIF). grantome.com Following granulysin-induced mitochondrial damage, AIF can be released from the mitochondria and translocate to the nucleus, where it induces large-scale DNA fragmentation and chromatin condensation, leading to cell death without the involvement of caspases. nih.govgrantome.com

Furthermore, granulysin's ability to induce damage to lysosomal membranes can lead to the release of cathepsins, which can contribute to proteolytic cell death. childrenshospital.org The induction of endoplasmic reticulum (ER) stress by cell-delivered granulysin also represents a distinct cell death pathway that can operate independently of the classical mitochondrial caspase cascade. nih.gov

Synergistic and Ancillary Functions with Other Cytotoxic Molecules

Granulysin does not act in isolation within the cytotoxic granules of CTLs and NK cells. Its potent cytotoxic and antimicrobial activities are often the result of a coordinated effort with other key effector molecules, namely perforin and granzymes.

Cooperative Activity with Perforin in Target Cell Lysis

The synergistic relationship between granulysin and perforin is crucial for the effective elimination of target cells, particularly when granulysin is delivered by cytotoxic cells. nih.govnih.gov Perforin is a pore-forming protein that, upon release into the immunological synapse, oligomerizes and inserts into the target cell's plasma membrane, creating transmembrane channels. childrenshospital.orgfrontiersin.org

These perforin pores are essential for facilitating the entry of granulysin into the cytoplasm of the target cell. nih.gov While high concentrations of recombinant granulysin can induce apoptosis independently, at physiological concentrations, its lytic activity is significantly enhanced by the presence of perforin. childrenshospital.org Cytotoxic cells lacking perforin are unable to effectively kill target cells, even when expressing granulysin. nih.gov This underscores the indispensable role of perforin in delivering granulysin to its intracellular sites of action, thereby initiating the apoptotic cascade. nih.gov The coordinated action of perforin and granulysin ensures a potent and directed cytotoxic response against infected or malignant cells. nih.gov

| Molecule | Function in Cooperative Lysis |

| Perforin | Forms pores in the target cell membrane. |

| Granulysin | Enters the target cell through perforin pores to induce apoptosis. |

Concerted Action with Granzymes for Intracellular Pathogen Clearance

Beyond its role in killing host cells, granulysin plays a critical role in the direct elimination of intracellular pathogens through a remarkable collaboration with granzymes. nih.govnih.gov This mechanism, termed "microptosis," represents a unique form of programmed cell death in microbes. childrenshospital.orgnih.gov

Granulysin is adept at permeabilizing the cholesterol-poor membranes of bacteria, fungi, and parasites. nih.govchildrenshospital.org This action allows granzymes, a family of serine proteases, to gain entry into the pathogen's cytoplasm. nih.gov Once inside, granzymes wreak havoc by cleaving essential bacterial proteins, including those involved in the electron transport chain and oxidative stress defense. nih.gov This disruption leads to the generation of reactive oxygen species (ROS), which are highly toxic to the microbe and lead to its rapid demise. nih.gov

This concerted action of granulysin and granzymes provides a powerful mechanism for host defense, allowing cytotoxic lymphocytes to not only kill the infected host cell but also to directly eliminate the pathogens residing within it. nih.govgrantome.com This process is independent of host cell death, highlighting a direct antimicrobial function for these cytotoxic molecules. nih.gov The trio of granulysin, perforin (which releases the granules from the host cell), and granzymes constitutes a formidable arm of the immune system against a wide range of intracellular pathogens. nih.gov

Receptor-Mediated Activities and Downstream Signaling

The initial interaction of granulysin with a target cell is a critical step in initiating its cytotoxic effects. However, a specific cell surface receptor for granulysin has not yet been identified. wjgnet.comnih.gov The prevailing model suggests that granulysin's binding to the target cell surface is primarily mediated by electrostatic interactions. wjgnet.comnih.gov The positively charged granulysin molecule is thought to interact with negatively charged sites, such as phospholipids, on the surface of bacterial or tumor cells. wjgnet.com

This charge-based interaction is believed to lead to the aggregation of granulysin molecules on the cell surface, followed by a conformational change that allows them to penetrate the cell membrane. wjgnet.com This disruption of the membrane integrity triggers a cascade of downstream signaling events, including the previously mentioned ion fluxes (Ca²⁺ and K⁺), which are crucial for the subsequent induction of apoptosis. nih.govwjgnet.com

While a specific receptor for its cytotoxic activity remains elusive, there is some speculation that granulysin may activate a G-protein coupled receptor or Toll-like receptor 4 (TLR4), at least in mouse models. biovendor.com However, the relevance of this to human granulysin's cytotoxic function is not yet established. It is important to note that the 15-kDa precursor form of granulysin, which is not directly cytotoxic, has distinct biological activities, including the ability to activate monocytes and dendritic cells, suggesting it may interact with different cellular receptors to mediate these immunomodulatory functions. biovendor.com

Biological Roles and Immunological Functions of Granulysin

Contributions to Adaptive and Innate Immune Responses

Granulysin is a key component of the cytotoxic arsenal (B13267) of several types of lymphocytes, bridging the innate and adaptive immune systems. Its expression and release are tightly regulated, ensuring a targeted and effective response to cellular threats.

Cytotoxic T Lymphocytes (CTLs) and Natural Killer (NK) cells are the primary producers of granulysin. nih.gov In CTLs, which are key players in the adaptive immune response, the expression of granulysin is induced "late" (3–5 days) following T-cell activation, a timeline similar to that of other cytolytic molecules like perforin (B1180081) and granzymes. nih.govnih.gov This inducible expression ensures that granulysin is deployed specifically against recognized threats, such as virus-infected cells or tumor cells.

NK cells, a component of the innate immune system, constitutively express granulysin. nih.govwjgnet.com This pre-armed state allows NK cells to mount a rapid response to cellular stress signals, providing an immediate line of defense against infections and malignancies.

Granulysin exists in two main forms. A 15-kDa precursor form is constitutively secreted, although its precise functions are still under investigation. nih.gov The mature, highly cytolytic 9-kDa form is generated through proteolytic processing and is stored in the dense core of cytotoxic granules alongside perforin and granzymes. nih.govnih.gov Upon recognition of a target cell, these granules are released through a process called receptor-mediated exocytosis. nih.gov Perforin then creates pores in the target cell membrane, facilitating the entry of granzymes and granulysin, which collectively induce cell death. nih.gov

Beyond conventional CTLs and NK cells, other important lymphocyte subsets, namely Natural Killer T (NKT) cells and γδ T cells, also express and utilize granulysin. These "innate-like" T cells are often located at mucosal surfaces and can respond rapidly to signs of infection. nih.gov

NKT cells that recognize lipid antigens presented by CD1 molecules have been shown to possess anti-mycobacterial activity. childrenshospital.org Their ability to reduce the growth of Mycobacterium tuberculosis in infected macrophages is dependent on a granulysin-mediated mechanism involving the cytotoxic granule pathway. childrenshospital.org

Similarly, γδ T cells play a significant role in controlling parasitic infections. Studies have demonstrated that γδ T cells inhibit the growth of the asexual blood stages of Plasmodium falciparum, the parasite responsible for malaria. nih.gov This inhibitory action is dependent on granulysin expression and the granule exocytosis pathway. nih.gov

Direct Antimicrobial Activities in Host Defense

A primary function of the 9-kDa form of granulysin is its direct and potent antimicrobial activity against a wide array of pathogens. This broad-spectrum killing ability makes it a critical component of the host's defense against bacterial, fungal, parasitic, and mycobacterial infections. nih.govproquest.com The primary mechanism of action involves the disruption of the microbial cell membrane's integrity. nih.gov

Recombinant 9-kDa granulysin has demonstrated potent, dose-dependent bactericidal activity against both gram-positive and gram-negative bacteria. proquest.com Its cationic nature is thought to facilitate interaction with the negatively charged components of bacterial membranes, leading to membrane disruption and cell lysis. nih.gov This electrostatic interaction allows granulysin to effectively kill extracellular bacteria. nih.gov When dealing with intracellular bacteria, granulysin works in concert with perforin. Perforin released by cytotoxic cells creates pores in the membrane of the infected host cell, allowing granulysin to enter and directly kill the intracellular bacteria. nih.govproquest.com

| Bacterial Species | Gram Stain | Noted Efficacy |

|---|---|---|

| Bacillus anthracis | Positive | Susceptible to granulysin peptide nih.govopenmicrobiologyjournal.com |

| Yersinia pestis | Negative | Susceptibility is temperature-dependent nih.govopenmicrobiologyjournal.com |

| Francisella tularensis | Negative | Demonstrated susceptibility to granulysin peptide nih.govopenmicrobiologyjournal.com |

| Burkholderia mallei | Negative | Demonstrated susceptibility to granulysin peptide nih.govopenmicrobiologyjournal.com |

| Salmonella enterica serovar Typhimurium | Negative | Significant reduction in viability observed nih.govproquest.com |

| Escherichia coli | Negative | Significant reduction in viability observed nih.govproquest.com |

| Staphylococcus aureus | Positive | Significant reduction in viability observed nih.govproquest.com |

| Listeria monocytogenes | Positive | Significant reduction in viability observed proquest.com |

Granulysin's antimicrobial reach extends to eukaryotic pathogens, including fungi and parasites. It has been shown to be effective against the opportunistic fungi Cryptococcus neoformans and Candida albicans. nih.govproquest.com The killing of C. neoformans by CD4+ cytotoxic T cells is a granulysin-mediated process. nih.gov Interestingly, while granulysin is crucial for the anti-cryptococcal activity of CD8 T cells, NK cells appear to rely more on perforin for this function. nih.gov

The anti-parasitic capabilities of granulysin are also well-documented. It is effective against Leishmania major, the causative agent of leishmaniasis. proquest.com Furthermore, granulysin is a key factor in the control of malaria, with γδ T cells utilizing it to inhibit the growth of Plasmodium falciparum. nih.gov Studies have also shown that granulysin can deliver granzymes into protozoan parasites like Trypanosoma cruzi and Toxoplasma gondii, leading to the generation of superoxide (B77818) and subsequent parasite death. researchgate.net

| Pathogen | Type | Noted Efficacy/Mechanism |

|---|---|---|

| Cryptococcus neoformans | Fungus | Killed by granulysin in cytotoxic CD4+ T cells nih.gov |

| Candida albicans | Fungus | Demonstrated susceptibility proquest.com |

| Leishmania major | Parasite | Demonstrated susceptibility proquest.com |

| Plasmodium falciparum | Parasite | Growth inhibited by granulysin from γδ T cells nih.gov |

| Trypanosoma cruzi | Parasite | Killed via granulysin-delivered granzymes researchgate.net |

| Toxoplasma gondii | Parasite | Killed via granulysin-delivered granzymes researchgate.net |

Granulysin plays a particularly important role in the immune response to Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis. Granulysin can directly kill extracellular Mtb by altering the integrity of the bacillus's membrane. proquest.comresearchgate.net For intracellular Mtb residing within macrophages, granulysin requires the assistance of perforin. Perforin secreted by CTLs or NK cells permeabilizes the host cell membrane, allowing granulysin to access and kill the bacteria within. proquest.com

Beyond direct killing, granulysin exhibits other anti-mycobacterial mechanisms. It can facilitate the entry of granzymes into mycobacteria, which then disrupt vital pathways, such as the electron transport chain, leading to the production of superoxide and bacterial death. childrenshospital.org Intriguingly, recent research has revealed that direct exposure to granulysin can also induce a stress response in Mtb, forcing the bacilli to enter a dormant-like state. nih.govbohrium.com This suggests a complex interplay where granulysin can either kill Mtb or drive it into a persistent state, which may represent an immune evasion strategy by the bacterium. nih.gov

Immunomodulatory and Proinflammatory Functions

Granulysin, a key effector protein found within the cytotoxic granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, extends its functional repertoire beyond direct cell lysis to encompass significant immunomodulatory and proinflammatory activities. researchgate.net These functions are critical for orchestrating and amplifying immune responses. The biological activity of granulysin is notably concentration-dependent; at high micromolar concentrations, it primarily exerts cytotoxic effects, whereas at lower nanomolar concentrations, it functions as a potent chemoattractant and immune activator. nih.govoup.com This dual functionality allows granulysin to not only eliminate target cells but also to recruit and activate other immune cells, thereby shaping the ensuing immune response. nih.gov

Research has demonstrated that the 9-kDa form of granulysin acts as a chemoattractant, actively recruiting various immune cell subsets to sites of inflammation. nih.gov This chemotactic activity is observed at nanomolar concentrations, which are substantially lower than those required for its cytotoxic function. wjgnet.com Granulysin has been shown to cause a significant, 2- to 7-fold increase in the migration of monocytes, NK cells, and both CD4+ and CD8+ memory T cells (CD45RO). nih.gov Interestingly, it does not attract naive T cells (CD45RA). nih.gov Furthermore, it selectively attracts mature, but not immature, monocyte-derived dendritic cells. nih.gov The signaling mechanism for this chemoattraction is believed to involve G-protein-coupled receptors, as the effect can be abrogated by treatment with pertussis toxin. nih.govnih.gov

Table 1: Immune Cell Subsets Attracted by Granulysin

| Immune Cell Subset | Chemotactic Response | Reference |

|---|---|---|

| Monocytes | 2- to 7-fold increase in chemotaxis | nih.gov |

| CD4+ Memory T Cells (CD45RO) | 2- to 7-fold increase in chemotaxis | nih.gov |

| CD8+ Memory T Cells (CD45RO) | 2- to 7-fold increase in chemotaxis | nih.gov |

| Natural Killer (NK) Cells | 2- to 7-fold increase in chemotaxis | nih.gov |

| Mature Dendritic Cells | Positive chemotaxis | nih.gov |

| Naive T Cells (CD45RA) | No significant chemotaxis | nih.gov |

| Immature Dendritic Cells | No significant chemotaxis | nih.gov |

Granulysin functions as an endogenous danger signal, or alarmin, capable of activating key antigen-presenting cells (APCs) such as dendritic cells (DCs) and monocytes. nih.govoup.com Both the 9-kDa and 15-kDa forms of granulysin can induce the activation and maturation of human and mouse dendritic cells. nih.govresearchgate.net This activation is characterized by the upregulation of phenotypic markers and the production of proinflammatory cytokines. oup.comresearchgate.net The process is mediated through Toll-like receptor 4 (TLR4), identifying granulysin as a lymphocyte-derived molecule that can initiate innate immune responses. nih.govnorthwestern.edu

Notably, the two forms of granulysin have distinct roles in this process. The 15-kDa form, which is constitutively secreted, specifically induces the differentiation of monocytes into immature dendritic cells. nih.gov In contrast, the 9-kDa form is primarily associated with cytotoxic activity. nih.gov The ability of granulysin to activate APCs suggests it plays a crucial role in bridging the innate and adaptive immune systems by promoting the necessary signals for T cell activation. oup.comresearchgate.net

In addition to attracting immune cells, granulysin stimulates monocytes and related cell lines to produce a range of proinflammatory cytokines and chemokines. nih.gov At low nanomolar concentrations (e.g., 10 nM), granulysin can induce a 3- to 10-fold increase in the production of Monocyte Chemoattractant Protein-1 (MCP-1) and RANTES (Regulated on Activation, Normal T cell Expressed and Secreted). nih.govoup.com Higher, micromolar concentrations are required to induce a twofold increase in Tumor Necrosis Factor-alpha (TNF-α) from LPS-stimulated monocytes. nih.gov Other induced inflammatory mediators include Interleukin-1 (IL-1), IL-6, IL-10, Macrophage Inflammatory Protein-1alpha (MIP-1α), MCP-3, and Interferon-alpha (IFN-α). researchgate.netnih.gov This induction of secondary inflammatory signals serves to further amplify the immune response and recruit additional effector cells to the target site. nih.govoup.com

Table 2: Cytokines and Chemokines Induced by Granulysin

| Molecule | Producing Cell Type | Observed Effect | Reference |

|---|---|---|---|

| MCP-1 (CCL2) | Monocytes, U937 cells | 3- to 10-fold increase in production | nih.govnih.gov |

| RANTES (CCL5) | Monocytes, U937 cells | 3- to 10-fold increase in production | nih.govnih.gov |

| TNF-α | LPS-stimulated monocytes | 2-fold increase in production | nih.gov |

| IL-1 | Monocytes, U937 cells | Induction of expression | researchgate.netnih.gov |

| IL-6 | Monocytes, U937 cells | Induction of expression | researchgate.netnih.gov |

| IL-10 | Monocytes, U937 cells | Induction of expression | researchgate.netnih.gov |

| MIP-1α (CCL3) | Monocytes, U937 cells | Induction of expression | nih.gov |

| MCP-3 (CCL7) | Monocytes, U937 cells | Induction of expression | nih.gov |

| IFN-α | Monocytes, U937 cells | Induction of expression | nih.gov |

Role in Antitumor Immunity and Cancer Cell Elimination

Granulysin is recognized for its potent tumoricidal properties and its contribution to cancer immunosurveillance. wjgnet.comresearchgate.net Its expression in tumor-infiltrating lymphocytes has been correlated with favorable clinical outcomes in various cancers, suggesting a significant role in the host's defense against malignancies. nih.gov

The 9-kDa form of granulysin is directly cytolytic to a broad range of tumor cells. nih.govnih.gov Its mechanism of action involves binding to the target cell membrane, which is facilitated by the interaction of its positive charges with negatively charged phospholipids (B1166683) on the tumor cell surface. researchgate.netmdpi.com This interaction disrupts the cell membrane, leading to a rapid influx of extracellular calcium and an efflux of potassium. researchgate.netnih.gov The resulting ionic imbalance perturbs mitochondrial function, leading to the release of cytochrome c and the activation of caspases, ultimately culminating in apoptotic cell death. researchgate.netnih.gov Studies using the Jurkat T cell leukemia line and various human multiple myeloma cell lines have been instrumental in elucidating this cytotoxic pathway. researchgate.netnih.gov In some contexts, granulysin-mediated killing involves the activation of caspase-7 independently of the mitochondrial pathway. nih.govresearchgate.net

Beyond its direct cytotoxic effects, granulysin enhances anti-tumor T cell responses through its immunomodulatory functions. By acting as an alarmin, granulysin recruits and activates APCs, such as dendritic cells, at the tumor site. nih.govoup.com The activation of these APCs is a critical step for processing and presenting tumor antigens to naive T cells, thereby initiating and propagating an adaptive anti-tumor immune response. researchgate.net Studies have shown that co-administration of granulysin with an antigen promotes a robust antigen-specific immune response. oup.comnih.gov Furthermore, in vivo mouse models have demonstrated that the expression of human granulysin correlates with enhanced anti-tumor responses, characterized by an increased number of activated dendritic cells and T cells within the tumor microenvironment. nih.gov The maturation and migration of dendritic cells, prompted by granulysin, are crucial for stimulating both CD4+ and CD8+ T cells, leading to a more effective and comprehensive anti-cancer immune attack. researchgate.net

Granulysin as an Immune Alarmin

Granulysin is recognized as a key endogenous danger signal, functioning as an immune alarmin that mobilizes and shapes both innate and adaptive immune responses. nih.gov Alarmins, also known as Damage-Associated Molecular Patterns (DAMPs), are endogenous molecules released by stressed or dying cells that signal tissue damage to the immune system, thereby promoting and exacerbating inflammatory responses. nih.govwikipedia.org Granulysin is the first identified alarmin derived from lymphocytes, specifically from the granules of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells. nih.govnih.gov

Upon release, Granulysin acts as a potent chemoattractant and activator for various immune cells, most notably antigen-presenting cells (APCs) such as dendritic cells (DCs) and monocytes. nih.govoup.com Research has demonstrated that both the 9-kDa and 15-kDa isoforms of Granulysin can function as alarmins, although they may have distinct roles. biovendor.combohrium.com The 9-kDa form, at nanomolar concentrations, chemoattracts monocytes, mature dendritic cells, NK cells, and T cells. nih.gov The 15-kDa isoform is a potent inducer of monocyte differentiation into dendritic cells. researchgate.net

A critical aspect of Granulysin's alarmin function is its ability to interact with Toll-like receptor 4 (TLR4) on APCs. nih.govnih.gov This interaction triggers a signaling cascade that leads to the activation and maturation of these cells. nih.govnih.gov Activated APCs exhibit enhanced expression of costimulatory molecules and produce proinflammatory cytokines. oup.comresearchgate.net This maturation process is crucial for enabling DCs to effectively stimulate a mixed lymphocyte reaction and initiate a robust adaptive immune response. oup.com

By recruiting and activating APCs, Granulysin plays a pivotal role in bridging the innate and adaptive immune systems. nih.gov In vivo studies have substantiated this function. For instance, the administration of Granulysin with an antigen (ovalbumin) in mice promotes a strong antigen-specific immune response. nih.govoup.comresearchgate.net This response is characterized by a Th1 polarization, with a predominant elevation of Interferon-gamma (IFNγ), and is dependent on TLR4 signaling. nih.govnih.gov The ability of Granulysin to act as an endogenous adjuvant highlights its significance in amplifying immune surveillance and response in various contexts, including infections and cancer. nih.govoup.com

Detailed Research Findings on Granulysin as an Immune Alarmin

| Research Finding | Key Outcome | Cellular/Molecular Mechanism | Immune Response Type | Reference(s) |

|---|---|---|---|---|

| APC Activation | Granulysin activates human dendritic cells (DCs) and monocytes. | Upregulates costimulatory molecules and induces proinflammatory cytokine production. | Innate & Adaptive | nih.govoup.comresearchgate.net |

| Chemotaxis | Induces directional migration of monocytes, mature DCs, NK cells, and T cells. | Acts as a chemoattractant for various immune cells. | Innate | nih.govnih.gov |

| Receptor Interaction | Activates APCs in a Toll-like receptor 4 (TLR4)-dependent manner. | Binds to TLR4 on APCs, initiating downstream signaling. | Innate | nih.govnih.govnih.gov |

| In Vivo Adjuvant Effect | Promotes antigen-specific immune responses when co-administered with an antigen (OVA) in mice. | Recruits inflammatory leukocytes and enhances T-cell proliferation and cytokine production. | Adaptive | nih.govoup.comresearchgate.net |

| Immune Polarization | Promotes a Th1-polarized immune response. | Induces the production of IFNγ, but not IL-4 or IL-13, in a TLR4-dependent manner. | Adaptive | nih.gov |

| Isoform-Specific Function | The 15-kDa isoform induces the differentiation of monocytes into dendritic cells. | The 15-kDa form is a potent inducer of monocytic differentiation, while the 9-kDa form is not. | Innate | researchgate.net |

Comparative and Evolutionary Biology of Granulysin

Identification and Characterization of Granulysin Orthologs and Homologs

Granulysin was first identified through subtractive hybridization as a gene expressed late after the activation of human T lymphocytes. nih.govbiovendor.com Structurally, it is characterized by a five alpha-helix structure and belongs to the saposin-like protein family. wikipedia.org The human granulysin gene (GNLY) is located on chromosome 2 and contains 5 exons, which code for a 15 kDa precursor protein. biovendor.comwikipedia.org This precursor can be processed into a smaller, more active 9 kDa form. nih.govbiovendor.com

Orthologs of granulysin, which are genes in different species that evolved from a common ancestral gene, have been identified in a variety of vertebrate species. nih.gov These orthologs share significant sequence and structural similarities with human granulysin, suggesting a conserved function in immune defense. For instance, homologs have been characterized in pigs (known as NK-lysin) and cattle. wikipedia.orgnih.gov

Research on the bovine homolog of granulysin revealed two partial nucleotide sequences corresponding to the functional domains of granulysin and NK-lysin from bovine peripheral blood mononuclear cell mRNA. nih.gov The expression of the bovine gene was detected in various T cell populations, including CD3+, CD4+, CD8+, and γδ T cells, after stimulation. nih.gov This indicates a conserved role for granulysin in the cytotoxic lymphocytes of different mammalian species. The identification of these biologically active homologs underscores the importance of non-rodent animal models for studying the function of granulysin-like molecules in the immune response. nih.gov

| Species | Common Name | Ortholog/Homolog Name | Key Findings | Reference |

|---|---|---|---|---|

| Homo sapiens | Human | Granulysin (GNLY) | Expressed in cytotoxic T cells and NK cells; has antimicrobial and antitumor activity. | nih.govwikipedia.org |

| Sus scrofa | Pig | NK-lysin | Antimicrobial protein found in cytotoxic lymphocyte granules. | nih.gov |

| Bos taurus | Cattle | Bovine Granulysin | Four functional genes identified, showing differential expression and pathogen sensitivity. | wikipedia.orgnih.gov |

| Gallus gallus | Chicken | Chicken Granulysin | Ortholog has been identified, suggesting presence outside of mammals. | wikipedia.org |

Species-Specific Presence and Absence of Granulysin (e.g., Rodents)

While granulysin orthologs are present in many mammals, including humans, pigs, and cattle, there is a notable and significant absence of a direct granulysin counterpart in rodents, such as mice and rats. nih.govwikipedia.orgnih.gov This absence has posed challenges for in vivo research on granulysin's function, necessitating the development of transgenic mouse models that express the human granulysin gene to study its effects. nih.govwjgnet.com

The lack of a granulysin ortholog in rodents suggests that these species may have evolved alternative or compensatory mechanisms for dealing with the types of pathogens that granulysin targets. grantome.com The evolutionary pressures that led to the loss of the granulysin gene in the rodent lineage are not fully understood but represent a key area of investigation in comparative immunology. This species-specific distribution highlights the diversity of immune strategies that have evolved across different mammalian orders.

Evolutionary Trajectories and Functional Diversification within the Saposin-Like Protein Family

Granulysin belongs to the ancient and functionally diverse saposin-like protein (SAPLIP) family. nih.govnih.gov SAPLIPs are conserved across a vast evolutionary distance, from primitive eukaryotes like amoebas to mammals, but are absent in prokaryotes. nih.govportlandpress.com These proteins share a characteristic "saposin fold," a compact structure of 4-5 alpha-helices stabilized by conserved disulfide bridges, which allows them to interact with and disrupt lipid membranes. nih.govnih.gov

The human genome contains seven genes that code for 11 different proteins with a SAPLIP domain. nih.gov Despite structural similarities, the SAPLIP family exhibits remarkable functional diversification. nih.govportlandpress.com Their activities can be broadly categorized into:

Lipid Metabolism: The namesake saposins (A, B, C, and D) are crucial co-factors for lysosomal enzymes that break down sphingolipids. portlandpress.comwikipedia.org

Surfactant Function: Surfactant protein B (SP-B), another SAPLIP member, is essential for reducing surface tension in the lungs. portlandpress.com

Antimicrobial and Cytolytic Activity: This group includes granulysin, NK-lysin, and amoebapores (from Entamoeba histolytica), which act as effector proteins in innate immunity by forming pores in the membranes of microbes and target cells. portlandpress.comresearchgate.netresearchgate.net

The evolutionary trajectory of the SAPLIP family appears to involve gene duplication followed by functional specialization. wikipedia.org The case of cattle, which possess four functional granulysin genes that are expressed differently across tissues and show varying effectiveness against different pathogens, provides a clear example of this process. wikipedia.org This diversification allows for a tailored immune response to a wide array of threats. The common structural backbone of the SAPLIPs has thus been adapted over evolutionary time to serve a wide range of biological functions, from metabolic housekeeping to direct defense against pathogens. researchgate.netnih.gov

| Protein | Primary Function | Key Role | Reference |

|---|---|---|---|

| Saposins (A, B, C, D) | Lipid Metabolism | Activators for lysosomal hydrolases involved in sphingolipid degradation. | portlandpress.comwikipedia.org |

| Surfactant Protein B (SP-B) | Pulmonary Function | Regulates surface tension in lung alveoli. | portlandpress.com |

| Granulysin / NK-lysin | Immune Defense | Antimicrobial and tumoricidal activity through membrane disruption. | nih.govresearchgate.net |

| Amoebapore | Immune Defense (in Protozoa) | Pore-forming polypeptide used by Entamoeba histolytica to kill bacteria and host cells. | wjgnet.comresearchgate.net |

Advanced Research Methodologies and Experimental Models in Granulysin Studies

Methodologies for Recombinant Granulysin Expression and Purification

The production of pure and biologically active recombinant granulysin is fundamental for in vitro and in vivo functional studies. Various expression systems have been employed, each with its own set of advantages and challenges.

Initially, Escherichia coli was a common choice for expressing the 9-kDa isoform of granulysin due to its rapid growth and ease of genetic manipulation. researchgate.netkuleuven.be Expression vectors like pET28a and pET32a(+) have been utilized to produce fusion proteins, which can then be purified. researchgate.netmagtechjournal.com However, prokaryotic expression often leads to the formation of inclusion bodies, requiring denaturation and refolding steps to obtain active protein. researchgate.net Furthermore, E. coli systems can yield proteins with incorrect disulfide bonds and are prone to protein degradation, which has been a significant hurdle, particularly for the 15-kDa isoform. nih.gov

To overcome the limitations of prokaryotic systems, researchers have turned to eukaryotic expression platforms. Insect cell systems, using baculovirus expression vectors like pDest-670, have been successfully used to produce secreted, tag-free 15-kDa granulysin. nih.gov This method typically yields around 0.6 mg of purified protein per liter of insect cell supernatant. nih.gov Purification often involves a two-step chromatography process, utilizing a HiTrap Heparin column followed by a Resource S column. nih.gov

Mammalian expression systems, such as Human Embryonic Kidney (HEK293T) cells, offer the advantage of producing recombinant granulysin with post-translational modifications that are more akin to the native protein, while also avoiding endotoxin (B1171834) contamination. nih.gov A novel expression system using HEK293T cells has been reported to produce high yields of biologically active recombinant human granulysin. nih.gov This method involves transient transfection with Lipofectamine 3000 and subsequent purification from the culture supernatant using Nickel-Immobilized Metal Affinity Chromatography (Ni-IMAC) to isolate His-tagged proteins, followed by a final clean-up with a Mono S cation exchange column. nih.gov

The yeast Pichia pastoris has also been employed as an expression host, offering a balance between the high yields of prokaryotic systems and the post-translational modification capabilities of eukaryotic systems. nih.gov

Table 1: Comparison of Recombinant Granulysin Expression Systems

| Expression System | Vector Examples | Purification Methods | Advantages | Disadvantages |

|---|---|---|---|---|

| Escherichia coli | pET28a, pET32a(+) | Affinity Chromatography | High yield, low cost, rapid expression | Inclusion body formation, lack of post-translational modifications, potential for protein degradation |

| Insect Cells (e.g., Sf9) | pDest-670 (Baculovirus) | Heparin Chromatography, Cation Exchange Chromatography | Secreted protein, proper folding, some post-translational modifications | Higher cost and more complex than prokaryotic systems |

| Mammalian Cells (e.g., HEK293T) | pHLsec | Ni-IMAC, Cation Exchange Chromatography | Correct post-translational modifications, high biological activity, low endotoxin | Lower yield, high cost, slower expression |

| Yeast (Pichia pastoris) | pPICZαA | Not specified | High-level expression, capable of post-translational modifications | Not specified |

In Vitro Assays for Investigating Granulysin's Cytolytic and Immunomodulatory Effects

A variety of in vitro assays are employed to dissect the multifaceted biological activities of granulysin, from its direct cytotoxic effects on target cells to its role in modulating immune responses.

A primary mechanism of granulysin-induced cell death is the disruption of the target cell membrane. Several assays are used to quantify this membrane damage. The chromium-51 (B80572) (⁵¹Cr) release assay has been a standard method to measure cytolytic activity, where pre-loaded ⁵¹Cr is released from damaged cells. researchgate.net

More contemporary, non-radioactive methods include the lactate (B86563) dehydrogenase (LDH) release assay, which measures the release of the cytosolic enzyme LDH into the supernatant upon membrane rupture. Propidium iodide (PI) uptake assays are also widely used in flow cytometry. nih.govresearchgate.net PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus its uptake is a direct measure of lost membrane integrity.

Granulysin's interaction with the cell membrane leads to rapid changes in ion concentrations across the membrane. biovendor.com The influx of extracellular calcium (Ca²⁺) and the efflux of intracellular potassium (K⁺) are critical early events in granulysin-mediated apoptosis. nih.govdoi.org These ion fluxes can be measured using fluorescent indicators and flow cytometry or spectrofluorometry. For instance, fluorescent dyes that change their emission spectra upon binding to calcium are used to monitor intracellular Ca²⁺ levels. The disruption of the mitochondrial membrane potential, another key event, can be assessed using potentiometric dyes. rndsystems.com

Granulysin is a potent inducer of apoptosis in target cells. researchgate.netresearchgate.net A range of assays are used to detect and quantify apoptotic events. The externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane is an early hallmark of apoptosis and is commonly detected by flow cytometry using fluorescently labeled Annexin V. researchgate.netmdpi.com

DNA fragmentation, a later event in apoptosis, can be visualized and quantified using the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay. nih.gov

The activation of caspases, a family of proteases that execute the apoptotic program, is another key indicator. Specific substrates for different caspases (e.g., caspase-3, -7, -9, and -12) can be used in colorimetric or fluorometric assays to measure their activity. nih.govnih.govdxycdn.com Studies have shown that while recombinant 9-kDa granulysin can activate caspase-3 and -9 through mitochondrial damage, granulysin delivered by cytotoxic cells induces endoplasmic reticulum stress and activates caspase-7. nih.govnih.gov

Table 2: Key In Vitro Assays for Granulysin-Induced Cell Death

| Assay Type | Parameter Measured | Common Techniques |

|---|---|---|

| Membrane Integrity | Release of intracellular components | ⁵¹Cr Release Assay, LDH Assay, Propidium Iodide Uptake |

| Ion Flux | Intracellular ion concentrations | Fluorescent Ion Indicators (e.g., for Ca²⁺), Potentiometric Dyes |

| Apoptosis (Early) | Phosphatidylserine externalization | Annexin V Staining (Flow Cytometry) |

| Apoptosis (Late) | DNA fragmentation | TUNEL Assay |

| Apoptosis (Execution) | Caspase activation | Fluorometric/Colorimetric Caspase Activity Assays |

Beyond its cytotoxic functions, granulysin acts as a chemoattractant for various immune cells, a hallmark of its immunomodulatory role. nih.gov The chemotactic potential of granulysin is typically evaluated using migration assays. The modified Boyden chamber or Transwell migration assay is a widely used method. nih.govpubcompare.ai In this assay, immune cells are placed in an upper chamber, separated by a porous membrane from a lower chamber containing the test chemoattractant (granulysin). The number of cells that migrate through the pores to the lower chamber is then quantified. nih.govexplicyte.com

More advanced techniques, such as the Ibidi μ-migration assay, allow for real-time imaging and analysis of cell migration in response to a chemotactic gradient. nih.gov These assays have demonstrated that granulysin can induce the migration of T cells, monocytes, and dendritic cells. nih.govnih.gov

Granulysin can stimulate immune cells to produce and secrete a variety of cytokines and chemokines, further amplifying the immune response. To measure these secreted proteins in cell culture supernatants, the Enzyme-Linked Immunosorbent Assay (ELISA) is a standard and sensitive technique. nih.gov ELISAs can be used to quantify specific cytokines such as Interleukin-1 (IL-1), IL-6, and IL-10, and chemokines like RANTES (CCL5), IP-10 (CXCL10), MIP-1α (CCL3), and MIP-1β (CCL4). rndsystems.comnih.gov

For a more comprehensive analysis of the cytokine and chemokine profile induced by granulysin, multiplex assays, such as bead-based immunoassays (e.g., Luminex), can be employed. These platforms allow for the simultaneous quantification of dozens of different analytes from a small sample volume, providing a detailed picture of the immunomodulatory effects of granulysin.

Development and Application of Granulysin-Expressing Transgenic Models

Due to the absence of a direct homolog for the granulysin gene in the murine genome, conventional mouse models are inadequate for studying its in vivo functions. To overcome this limitation, researchers have developed transgenic mouse models that express human granulysin (GNLY-Tg). These models have been instrumental in elucidating the role of granulysin in various pathological and physiological processes, particularly in the context of infectious diseases and cancer.

One of the primary applications of GNLY-Tg mice has been in the study of Mycobacterium tuberculosis infection. It was hypothesized that the lack of granulysin in mice contributes to the modest role of their CD8+ T cells in controlling this pathogen. To test this, GNLY-Tg mice, expressing human granulysin under the control of its native human regulatory elements, were infected with M. tuberculosis. However, studies revealed that these transgenic mice did not exhibit enhanced control of the infection compared to their non-transgenic counterparts. Further investigation showed that while granulysin was expressed in the NK cells of these mice upon infection, it was not detected in the CD8+ T cells, which are crucial for the anti-mycobacterial response. This suggests that the regulation of granulysin expression in these transgenic models does not fully recapitulate the expression pattern observed in humans, thereby limiting their utility for studying the role of CD8+ T cell-derived granulysin in tuberculosis. oup.comnih.govasm.org

Despite these limitations, humanized mouse models have also been employed to investigate the role of granulysin in cancer. In one such model, NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice were transplanted with human umbilical cord blood mononuclear cells, creating a humanized immune system (HIS). These HIS mice were found to express human immune cells, including CD8+ T cells and NK cells that produce granulysin. nih.gov In this model, an inverse correlation was observed between the serum levels of granulysin and the proliferation of transplanted tumor cells, suggesting a role for granulysin in suppressing tumorigenicity. nih.gov

The development of these transgenic and humanized mouse models represents a significant step forward in granulysin research. However, the discrepancies in the cell-specific expression of granulysin highlight the need for more refined models to fully understand its in vivo functions. Future strategies may involve developing new transgenic models that ensure the expression of granulysin specifically in murine CD8+ T cells to better dissect its role in various diseases. oup.com

Bioinformatic and Proteomic Approaches for Granulysin Research

Bioinformatic and proteomic methodologies are increasingly being applied to granulysin research to unravel its complex regulatory networks, expression patterns, and functional interactions. These approaches offer a high-throughput and comprehensive analysis of the molecular landscape associated with granulysin expression and activity.

Gene Expression Profiling and Transcriptome Analysis

Transcriptome analysis of granulysin has revealed a complex pattern of gene regulation. In humans, the granulysin gene (GNLY) is located on chromosome 2 and consists of 5 exons. wikipedia.org Several transcript variants have been identified, with NKG5 being one of the most prominent. nih.govnih.gov

Studies on activated human lymphocytes have provided significant insights into the transcriptional regulation of granulysin. Using semi-quantitative RT-PCR, it was found that the expression of the NKG5 transcript is significantly upregulated in a time-dependent manner in both lymphokine-activated killer (LAK) cells and antigen-specific T-cells. nih.govresearchgate.net In addition to NKG5, two isoforms of the 519 mRNA were also found to be upregulated following stimulation with Interleukin-2 (IL-2) or bacterial antigens. nih.govresearchgate.net Furthermore, novel transcripts, containing only parts of the 5' region of the primary transcript, have also been detected, although their functions remain unknown. nih.govresearchgate.net

This complex transcriptional activity, involving multiple splice variants, suggests that the regulation of granulysin synthesis is a multi-layered process that occurs at the level of RNA expression and alternative splicing, in addition to post-translational modifications. nih.govresearchgate.net

| Transcript Variant | Cell Type | Stimulus | Observed Regulation |

|---|---|---|---|

| NKG5 | LAK cells, Antigen-specific T-cells | IL-2, Bacterial Antigen | Upregulated |

| 519 mRNA (isoforms) | LAK cells, Antigen-specific T-cells | IL-2, Bacterial Antigen | Upregulated |

Protein-Protein Interaction Studies Related to Granulysin

The study of protein-protein interactions is crucial for understanding the functional mechanisms of granulysin. While comprehensive data on the granulysin interactome is still emerging, structural analyses suggest that granulysin likely engages in extensive protein-protein interactions. The crystal structure of granulysin indicates the potential for the formation of a two-dimensional layer on membrane surfaces, which is thought to be mediated by these interactions. plos.org

Granulysin is known to function in concert with other cytotoxic proteins, such as perforin (B1180081) and granzymes, which are co-localized within the cytolytic granules of NK cells and cytotoxic T lymphocytes. thermofisher.comnoaa.gov It is hypothesized that perforin facilitates the entry of granulysin and granzymes into target cells, where they can then exert their cytotoxic effects. nih.gov This functional synergy implies a coordinated, though not necessarily direct, interaction between these molecules during the process of cell-mediated cytotoxicity.

Further research utilizing advanced proteomic techniques, such as co-immunoprecipitation coupled with mass spectrometry, is needed to identify direct binding partners of granulysin and to construct a comprehensive protein-protein interaction network. This will be essential for a complete understanding of its diverse biological roles, including its antimicrobial, pro-inflammatory, and tumoricidal activities.

Analytical Techniques for Granulysin Quantification in Research Samples (e.g., ELISA, Flow Cytometry)

The accurate quantification of granulysin in various biological samples is essential for both basic research and clinical studies. To this end, several analytical techniques have been developed and are routinely used, with Enzyme-Linked Immunosorbent Assay (ELISA) and flow cytometry being the most prominent.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for the quantitative measurement of granulysin in fluid samples such as serum, plasma, and cell culture supernatants. abcam.comptglab.comantibodies.comnih.gov The most common format for granulysin detection is the sandwich ELISA. In this assay, a capture antibody specific for granulysin is pre-coated onto the wells of a microplate. The sample is then added, and any granulysin present is bound by the capture antibody. After a washing step, a second, biotinylated detection antibody that also recognizes granulysin is added. This is followed by the addition of a streptavidin-horseradish peroxidase (HRP) conjugate and a substrate solution, which results in a colorimetric reaction. The intensity of the color is proportional to the amount of granulysin in the sample and can be quantified by measuring the absorbance at a specific wavelength using a microplate reader. ptglab.comantibodies.com

Commercially available ELISA kits for human granulysin offer high sensitivity, with detection limits often in the picogram per milliliter (pg/mL) range. abcam.comptglab.com These kits have been validated for use with a variety of sample types, making them a versatile tool for granulysin research. abcam.com

Flow Cytometry

Flow cytometry is a powerful technique for the detection and quantification of intracellular granulysin at the single-cell level. This method is particularly useful for identifying the specific cell populations that are expressing granulysin, such as NK cells and activated T lymphocytes. thermofisher.comnih.gov The procedure typically involves the staining of cell surface markers to identify the cell type of interest, followed by fixation and permeabilization of the cells to allow for the entry of a fluorochrome-conjugated anti-granulysin antibody. The stained cells are then analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells, providing both the percentage of granulysin-positive cells and the relative amount of granulysin per cell (mean fluorescence intensity). nih.govnih.gov

A variety of fluorescently labeled anti-granulysin antibodies are commercially available, allowing for multicolor flow cytometric analyses to be performed in conjunction with other intracellular or cell surface markers. thermofisher.combiocompare.com

| Technique | Principle | Sample Type | Information Obtained | Advantages | Disadvantages |

|---|---|---|---|---|---|

| ELISA | Sandwich immunoassay with colorimetric detection | Serum, plasma, cell culture supernatants, tissue homogenates | Total concentration of granulysin in a bulk sample | High sensitivity, high throughput, quantitative | Does not provide single-cell information |

| Flow Cytometry | Immunofluorescent staining of intracellular protein | Whole blood, peripheral blood mononuclear cells (PBMCs), cell suspensions | Percentage of granulysin-positive cells and mean fluorescence intensity per cell | Single-cell analysis, allows for multiparametric characterization of cell populations | Requires cell fixation and permeabilization, can be more complex to perform and analyze |

Rational Design and Functional Characterization of Granulysin Derived Peptides and Analogs

Principles of Peptide Design for Modulating Granulysin Activity

Peptide design principles for modulating granulysin activity are often guided by the structure-activity relationship (SAR) of the native protein and its fragments. Granulysin's cytolytic activity is associated with its ability to interact with target cell membranes. aai.orgnih.gov Key features considered in the design of granulysin-derived peptides include the arrangement of positively charged amino acids and hydrophobic residues, which are characteristic of many antimicrobial peptides (AMPs). aai.orgmdpi.comresearchgate.net

The 9-kDa form of granulysin contains conserved cysteine residues that form disulfide bonds, contributing to its structure and function. aai.orgnih.gov While reduction of recombinant 9-kDa granulysin can enhance lysis of certain tumor cells, reduction of cysteine-containing granulysin peptides may decrease lysis of these cells, suggesting differential mechanisms or structural requirements. aai.org

Studies have shown that peptides corresponding to the central region of granulysin, particularly those encompassing helices 2 and 3, are crucial for lytic activity against bacteria and mammalian cells. aai.orgasm.orgnih.gov Rational design can involve synthesizing peptides corresponding to these active regions or modifying their sequences to enhance specific activities or reduce undesirable ones, such as hemolysis. aai.orgasm.org For example, replacing positively charged arginine residues with neutral glutamine in certain peptides has been shown to reduce lysis of bacteria, human cells, and liposomes. aai.org

Another principle involves incorporating residues that enhance interaction with target membranes. The addition of hydrophobic residues like tryptophan to a granulysin peptide fragment (31-50v44w) increased its antimicrobial activity against Propionibacterium acnes. nih.govnih.gov Furthermore, synthesizing peptides with D-amino acids can improve stability against proteolytic degradation, enhancing their effectiveness. nih.govnih.gov

The net charge and hydrophobicity of peptides are key parameters that can be tuned during rational design to enhance selectivity and antimicrobial potency. mdpi.comresearchgate.net The helical structure is often preferred for designed peptides. sci-hub.se

Structure-Activity Relationship Studies of Granulysin Fragments

Structure-activity relationship (SAR) studies of granulysin fragments have been instrumental in identifying the minimal regions required for activity and understanding how structural modifications impact function. The 9-kDa granulysin is composed of five α-helices connected by short loops. aai.orgconicet.gov.ar The membrane-lytic surfaces are primarily located in helices 1, 2, and 3. conicet.gov.ar

Synthetic peptides corresponding to different linear regions of granulysin have been synthesized and tested for lytic activity. Peptides from the central region have been found to recapitulate the lytic activity of the full molecule. aai.orgconicet.gov.ar Specifically, peptides corresponding to helix 2 or helix 3 have shown bactericidal activity, while lysis of human cells and liposomes is more dependent on the helix 3 sequence. aai.orgasm.org

SAR studies have also investigated the role of specific amino acids. As mentioned earlier, the substitution of positively charged arginine residues affects lytic activity. aai.org Studies on peptides like G8 (corresponding to helix 2/loop 2/helix 3) and G9 (a G8 analog with cysteine to serine substitutions) revealed that while G8 is hemolytic, G9 is not, suggesting that cysteine residues and disulfide bonds play a role in the hemolytic activity of these specific peptide fragments, although intact granulysin itself is not hemolytic. asm.orgnih.gov This highlights that the activity of fragments can differ from the whole protein.

Further SAR involved modifying a peptide fragment (31-50) by substituting valine at position 44 with tryptophan (peptide 31-50v44w), which resulted in enhanced antimicrobial activity against P. acnes. nih.govnih.gov This demonstrates how single amino acid substitutions can modulate the peptide's interaction with bacterial surfaces and improve efficacy. The use of D-amino acids in peptide synthesis is another structural modification explored in SAR studies to improve protease resistance. nih.govnih.gov

SAR studies often involve systematic modification of naturally occurring molecules or de novo designed peptides to optimize activity and stability while minimizing toxicity. sci-hub.se Biophysical assays and molecular dynamics simulations can be used to predict important properties based on the mechanism of action. sci-hub.se

Evaluation of Granulysin-Based Immunotoxins and Targeted Delivery Systems in Research Models

Granulysin's potent cytolytic activity makes it a promising candidate for targeted therapies, particularly in oncology. Granulysin-based immunotoxins and targeted delivery systems have been developed and evaluated in research models to direct granulysin's cytotoxic effects specifically to target cells. nih.govmdpi.comnih.gov

Immunotoxins are created by conjugating granulysin to a targeting moiety, such as an antibody or antibody fragment (scFv), that recognizes antigens overexpressed on the surface of target cells. nih.govmdpi.comtandfonline.com This approach aims to improve the specificity and therapeutic index of granulysin. tandfonline.comnih.gov

Several granulysin-based immunotoxins have been generated and tested in preclinical models, primarily using xenograft models in athymic mice. nih.govnih.govtandfonline.com These mice are immunodeficient and suitable for studying the effects of human proteins and cell lines without rejection. nih.gov

One example is an immunotoxin (MFE23GRNLY) developed by fusing granulysin to an scFv targeting the carcinoembryonic antigen (CEA), which is expressed in various tumors, including colorectal and gastric cancers. mdpi.comtandfonline.comnih.gov Studies in CEA-expressing tumor-bearing mice showed that systemic administration of MFE23GRNLY resulted in a decrease in tumor growth, whereas granulysin alone did not show a significant therapeutic effect when administered systemically. tandfonline.comnih.gov This demonstrates the value of targeted delivery in enhancing the efficacy of granulysin in vivo. Intratumoral injection of both granulysin and the immunotoxin also inhibited tumor growth in these models. tandfonline.comnih.gov

Another approach involved generating immunotoxins (SM3GRNLY and AR20.5GRNLY) targeting the Tn antigen, which is overexpressed in a wide variety of tumor types. nih.govmdpi.com Evaluation in a xenograft model of human pancreatic adenocarcinoma showed that these immunotoxins reduced tumor volume compared to untreated mice, and histological studies indicated reduced cellularity and markers of apoptosis. nih.govresearchgate.netresearchgate.net While granulysin alone did not have a therapeutic effect in this systemic model, the immunotoxins demonstrated potential. nih.govresearchgate.net

Beyond immunotoxins, other targeted delivery systems are being explored. Nanocomposite hydrogels have been investigated for the controlled release of granulysin. researchgate.net These systems aim to enhance entrapment efficiency and provide a steady release of granulysin, potentially overcoming issues like burst release. researchgate.net The use of lipid nanoparticles (liposomes) conjugated with granulysin has also been shown to potentiate its cytotoxicity. mdpi.com

These research models and targeted delivery strategies are crucial for evaluating the potential of granulysin-based therapeutics for systemic administration and improving their efficacy and specificity against diseases like cancer. nih.govnih.gov

Preclinical Investigations of Granulysin Analogues for Specific Biological Functions

Preclinical investigations of granulysin analogues focus on evaluating their efficacy and mechanisms of action for specific biological functions, such as antimicrobial activity or anti-tumor effects. These studies often utilize in vitro assays and in vivo animal models.

Granulysin analogues, including synthetic peptides derived from specific regions of the protein, have been investigated for their antimicrobial activity against various pathogens. For instance, a 29-amino acid fragment within the cytolytic site of granulysin, termed "Gran1," has shown potent activity against intracellular Mycobacterium tuberculosis in the low micromolar range. mdpi.comuni-ulm.de Studies with Gran1 have included evaluating its interaction with the surface of M. tuberculosis, observing lethal distortions of the cell wall. mdpi.com Importantly, preclinical assessments of Gran1 in primary human cells and zebrafish embryos did not show significant off-target effects like cytotoxicity or developmental toxicity, suggesting a favorable safety profile for this analogue in these models. mdpi.com Gran1 was also shown to be selectively internalized by macrophages and restrict the proliferation of intracellular M. tuberculosis. mdpi.com

Other granulysin-derived peptides have been investigated for activity against Propionibacterium acnes, a bacterium implicated in acne. nih.govnih.gov Peptides containing helix-loop-helix motifs demonstrated killing activity against P. acnes in vitro. nih.govnih.gov Modifications, such as the tryptophan substitution (peptide 31-50v44w) and the use of D-amino acids (D-31-50v44w), resulted in enhanced antimicrobial activity and improved stability against proteases. nih.govnih.gov These peptides also showed potential anti-inflammatory effects by suppressing P. acnes-stimulated cytokine release. nih.gov

Preclinical studies have also explored the anti-tumor potential of granulysin and its analogues. Recombinant 9 kDa granulysin has demonstrated the ability to induce apoptotic cell death in various tumor cell lines in vitro. mdpi.comtandfonline.com In vivo studies using xenograft models in athymic mice have shown that intratumoral injection of recombinant granulysin can inhibit tumor growth in models of mammary carcinoma and multiple myeloma. nih.govtandfonline.comnih.gov The anti-tumor effect in these models correlated with apoptosis induction and infiltration of NK cells into the tumor. tandfonline.comnih.gov

The development of granulysin-based immunotoxins, as discussed in Section 6.3, represents a key area of preclinical investigation for targeted anti-tumor therapy. Studies evaluating the efficacy of immunotoxins targeting CEA or the Tn antigen in xenograft models have provided evidence for their potential in reducing tumor growth upon systemic administration. nih.govtandfonline.comnih.gov

Preclinical investigations also involve assessing the interaction of granulysin-derived peptides with bacterial components like endotoxins. Biophysical analysis has been used to study the interaction of peptides based on helices 3 and 4 of granulysin with different LPS structures, revealing how LPS structure can affect antimicrobial activity. nih.gov

Collectively, these preclinical investigations provide valuable data on the specific biological functions and potential therapeutic applications of granulysin analogues and derived peptides.

Q & A

Q. What are the standard methodologies for isolating and characterizing Granulosin in biological samples?

To isolate this compound, researchers often employ solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques like HPLC or GC-MS for purification. Characterization typically involves spectroscopic methods such as NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity . For biological samples, protocols must specify tissue homogenization, protein precipitation, and validation of extraction efficiency via spike-and-recovery experiments .

Q. How should researchers design experiments to assess this compound’s physicochemical properties (e.g., solubility, stability)?

Experimental design should include:

- Solubility : Phase-solubility studies using buffers of varying pH and polarity.

- Stability : Accelerated stability testing under controlled temperature, humidity, and light exposure, analyzed via LC-MS to track degradation products.

- Controls : Use of reference standards and blank matrices to account for matrix effects . Detailed protocols must ensure reproducibility, as emphasized in materials and methods guidelines .

Q. What are the best practices for validating this compound’s bioactivity in in vitro assays?

- Dose-response curves : Use at least six concentrations to calculate EC₅₀/IC₅₀ values.

- Assay specificity : Include negative controls (e.g., enzyme inhibitors) and orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm target engagement.

- Data normalization : Normalize results to housekeeping genes/proteins or internal standards to mitigate variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action (MoA) for this compound across studies?

Contradictions often arise from methodological differences (e.g., cell lines, assay conditions). A systematic approach includes:

- Meta-analysis : Compare experimental parameters (e.g., concentration ranges, exposure times) across studies.

- Cross-validation : Replicate key findings in independent labs using standardized protocols.

- Pathway mapping : Use omics tools (transcriptomics, proteomics) to identify upstream/downstream effectors and contextualize MoA discrepancies .

Q. What advanced statistical frameworks are suitable for analyzing non-linear dose-response relationships of this compound?

- Non-parametric models : Hill equation or four-parameter logistic regression for sigmoidal curves.

- Machine learning : Random forest or Gaussian process regression to model complex interactions in high-throughput screens.

- Uncertainty quantification : Bootstrap resampling or Bayesian inference to estimate confidence intervals for EC₅₀ values .

Q. How can the PICOT framework be adapted to formulate hypothesis-driven research questions for this compound’s ecological roles?

- Population : Define the organism or ecosystem (e.g., Aedes aegypti larvae).

- Intervention : Specify this compound exposure (concentration, duration).

- Comparison : Negative controls (solvent-only) or analogs.

- Outcome : Quantify endpoints (e.g., mortality, gene expression).

- Time : Define exposure and observation periods. This structure ensures clarity and testability .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?

- Quality-by-Design (QbD) : Optimize reaction parameters (temperature, catalyst) using design-of-experiments (DoE).

- Analytical rigor : Implement in-process controls (e.g., TLC monitoring) and batch-specific NMR/HRMS profiling.

- Stability testing : Pre-screen batches under study conditions to exclude unstable samples .

Methodological and Reporting Guidelines